molecular formula C8H7ClFNS B1362337 2-(2-Chloro-4-fluorophenyl)ethanethioamide CAS No. 306937-36-0

2-(2-Chloro-4-fluorophenyl)ethanethioamide

Cat. No. B1362337
M. Wt: 203.66 g/mol
InChI Key: WPGSTNBGSBXLKT-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenyl)ethanethioamide is a chemical compound with the empirical formula C8H7ClFNS and a molecular weight of 203.66 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 2-(2-Chloro-4-fluorophenyl)ethanethioamide is 1S/C8H7ClFNS/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H2,11,12) . The SMILES string is ClC1=C(CC(N)=S)C=CC(F)=C1 .


Physical And Chemical Properties Analysis

2-(2-Chloro-4-fluorophenyl)ethanethioamide is a solid substance . Unfortunately, I could not find more detailed physical and chemical properties.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A series of derivatives, including compounds similar to 2-(2-Chloro-4-fluorophenyl)ethanethioamide, were synthesized and evaluated for antimicrobial activities. Certain compounds exhibited strong antibacterial and moderate antifungal activities, highlighting the potential use of such compounds in antimicrobial treatments (Ahsan et al., 2016).

Spectroscopic Properties and Antipathogenic Activity

  • Acylthioureas, related to 2-(2-Chloro-4-fluorophenyl)ethanethioamide, were synthesized and characterized, showing significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of such compounds in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu & Chifiriuc, 2011).

Solvent-Free Synthesis and Spectral Analysis

  • Derivatives of 2-(2-Chloro-4-fluorophenyl)ethanethioamide were synthesized using a solvent-free method, and their spectral data were analyzed. The study provides insights into the substituent effects on spectral properties, indicating potential applications in material science and chemical synthesis (Thirunarayanan & Sekar, 2013).

Molecular Interaction Studies

  • The role of intermolecular interactions in the polymorphic modifications of compounds similar to 2-(2-Chloro-4-fluorophenyl)ethanethioamide was investigated. Understanding these interactions is crucial for the development of pharmaceuticals and fine chemicals (Shukla et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302+H312+H332;H315;H319;H335, and precautionary statements include P260;P280;P312 .

properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNS/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGSTNBGSBXLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381917
Record name 2-(2-chloro-4-fluorophenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-fluorophenyl)ethanethioamide

CAS RN

306937-36-0
Record name 2-Chloro-4-fluorobenzeneethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306937-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-chloro-4-fluorophenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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